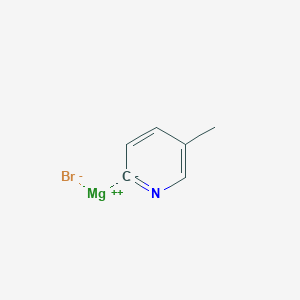

5-Methyl-2-pyridylmagnesium bromide

Descripción

General Overview of Pyridyl Organometallics in Modern Organic Synthesis

Pyridyl organometallics are a class of compounds containing a direct bond between a carbon atom of a pyridine (B92270) ring and a metal. These reagents have become indispensable in the synthesis of complex molecules due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnd.edu The development of new synthetic methodologies that provide rapid access to diverse functionalized heterocyclic compounds is of critical importance to medicinal chemists, as it expands the available drug-like chemical space. nih.gov Nitrogen-containing heterocycles, such as pyridine, are prevalent in the sciences, and decades of research have been dedicated to their synthesis and functionalization. nd.edu

Distinctive Role of Grignard Reagents in Heterocyclic Functionalization

Grignard reagents, organomagnesium halides, are a fundamental tool for constructing C-C bonds in organic synthesis. nih.gov While traditionally used in early-stage functionalizations, their application in late-stage modifications of complex molecules is an area of growing interest. nih.gov In the context of heterocyclic chemistry, pyridyl Grignard reagents offer a direct and versatile method for introducing alkyl, aryl, and other functional groups onto the pyridine ring. organic-chemistry.orgresearchgate.net The reaction of Grignard reagents with pyridine N-oxides, for instance, provides an efficient route to substituted pyridines. organic-chemistry.orgresearchgate.net Furthermore, recent advancements have demonstrated the utility of Grignard reagents in transition-metal-free cross-coupling reactions, offering a more sustainable and cost-effective alternative to traditional methods. nih.govacs.org

Academic and Synthetic Relevance of 5-Methyl-2-pyridylmagnesium Bromide Research

The specific compound, this compound, holds significant academic and synthetic relevance. Its structure, featuring a methyl group at the 5-position of the pyridine ring, influences its reactivity and provides a handle for further transformations. Research into this and similar reagents contributes to a deeper understanding of the mechanisms of Grignard reactions involving heterocyclic substrates. The ability to selectively functionalize the pyridine ring at the 2-position, ortho to the nitrogen, is particularly valuable for the synthesis of bipyridine ligands, which are crucial in catalysis and materials science. The study of such reagents is integral to the development of novel synthetic routes to complex, functionalized pyridines. researchgate.netnih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C6H6BrMgN |

| Molecular Weight | 196.34 g/mol riekemetals.com |

| CAS Number | 661458-29-3 |

Synthesis of this compound

The synthesis of pyridylmagnesium bromide reagents is typically achieved through the reaction of a corresponding bromopyridine with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). prepchem.comorgsyn.org For this compound, the starting material would be 2-bromo-5-methylpyridine (B20793). The reaction is initiated by the addition of a small amount of an activator, such as iodine, to the magnesium turnings. orgsyn.org The bromopyridine is then added dropwise to maintain a controlled reaction.

A general procedure for the preparation of a pyridyl Grignard reagent is as follows: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). orgsyn.org Anhydrous THF is added to cover the magnesium. A small crystal of iodine is often added to activate the magnesium surface. A solution of the corresponding bromopyridine in anhydrous THF is then added slowly from the dropping funnel. orgsyn.org The reaction is typically exothermic and may require external cooling to maintain a gentle reflux. After the addition is complete, the mixture is usually stirred at room temperature or refluxed for a period to ensure complete formation of the Grignard reagent. The resulting solution of the pyridylmagnesium bromide is then used in subsequent reactions.

Reactions of this compound

Pyridyl Grignard reagents, including this compound, are versatile nucleophiles that participate in a variety of chemical transformations.

Cross-Coupling Reactions

One of the most significant applications of pyridyl Grignard reagents is in cross-coupling reactions to form biaryl compounds. These reactions often employ a transition metal catalyst, such as nickel or palladium, to facilitate the coupling of the Grignard reagent with an aryl or heteroaryl halide. For example, the reaction of a pyridyl Grignard reagent with a bromopyridine can yield a bipyridine, a common ligand in coordination chemistry. nih.govacs.org

Reaction with Carbonyl Compounds

Similar to other Grignard reagents, this compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. nih.govresearchgate.net This reaction is a fundamental method for carbon-carbon bond formation and the synthesis of more complex alcohol derivatives. The reaction with esters can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the Grignard reagent. researchgate.net

Reaction with Nitriles

The addition of Grignard reagents to nitriles provides a convenient route to ketones after hydrolysis of the intermediate imine. This reaction allows for the introduction of a keto functional group onto the pyridine ring.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;5-methyl-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMRYADDTAXDLD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Preparation of 5 Methyl 2 Pyridylmagnesium Bromide

Direct Metalation Strategies for Pyridyl Grignard Formation

The most traditional route to a Grignard reagent is the direct insertion of magnesium metal into a carbon-halogen bond. numberanalytics.com In the case of 5-Methyl-2-pyridylmagnesium bromide, this involves the reaction of 2-bromo-5-methylpyridine (B20793) with magnesium turnings. researchgate.net While straightforward, the success of this method is highly dependent on the optimization of reaction parameters and the activation of the magnesium surface. researchgate.netorgsyn.org

The formation of Grignard reagents is typically performed in anhydrous ethereal solvents, which are crucial for solvating and stabilizing the organomagnesium species. numberanalytics.com Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents employed for this purpose. numberanalytics.comprepchem.com THF is often preferred due to its higher boiling point and superior ability to solvate the Grignard reagent. numberanalytics.com

Temperature control is another critical factor. The reaction is often initiated at room temperature or with gentle heating, but once initiated, it can be exothermic and may require cooling to maintain a controlled reaction rate and prevent side reactions. harvard.edu

Table 1: Common Solvents for Pyridyl Grignard Formation

| Solvent | Boiling Point (°C) | Key Characteristics |

| Diethyl Ether | 34.6 | Classic solvent, good for many reactions. numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point, excellent solvating power for Grignard reagents. numberanalytics.comprepchem.com |

| Toluene | 111 | Can be used when higher temperatures are necessary, often in combination with ethers. numberanalytics.com |

The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. To overcome this, activating agents are often employed. A small crystal of iodine is a classic initiator; it reacts with the magnesium surface to expose fresh, reactive metal. rsc.org Another common technique is the use of chemical activators like 1,2-dibromoethane.

In some procedures, an "entrainment" method is used where a more reactive alkyl halide, such as ethyl bromide, is added to initiate the reaction with magnesium, which then proceeds with the less reactive bromopyridine. researchgate.net

Halogen-Magnesium Exchange Protocols in Pyridine (B92270) Chemistry

A more modern and often more efficient method for preparing functionalized Grignard reagents is the halogen-magnesium exchange. harvard.edu This approach avoids the challenges of magnesium activation by using a pre-formed, soluble Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (iPrMgCl). harvard.eduguidechem.com The reaction involves an equilibrium between the alkyl Grignard and the aryl halide. acs.org

The use of iPrMgCl, often in the presence of lithium chloride (LiCl), has become a powerful tool. clockss.org The LiCl helps to break down passivating magnesium salt clusters and accelerates the exchange, allowing the reaction to proceed under milder conditions (e.g., lower temperatures) and with higher functional group tolerance. acs.orgclockss.org For the synthesis of this compound, this would involve reacting 2-bromo-5-methylpyridine with a reagent like iPrMgCl·LiCl. clockss.org

Halogen-magnesium exchange offers excellent regioselectivity, which is particularly valuable when working with poly-halogenated pyridines. The exchange is generally faster for iodides than bromides and is influenced by electronic factors. acs.orgclockss.org For dibromopyridines, the exchange often occurs preferentially at the bromine atom positioned ortho to the nitrogen atom due to inductive effects. researchgate.netznaturforsch.com This inherent selectivity allows for the precise formation of a specific Grignard reagent from a precursor containing multiple halogens. researchgate.net

The primary precursor for synthesizing this compound via either direct metalation or halogen-magnesium exchange is 2-bromo-5-methylpyridine. sigmaaldrich.com This compound can be synthesized through various routes. One common method is the Sandmeyer reaction, starting from 2-amino-5-methylpyridine. sigmaaldrich.com Another approach involves the bromination of 5-methyl-pyridin-2-ol.

Table 2: Example Synthesis of 2-Bromo-5-methylpyridine

| Starting Material | Reagents | Product | Typical Yield |

| 2-Amino-5-methylpyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-methylpyridine | Not specified |

| 5-Nitro-2-chloropyridine | Diethyl malonate, NaH | 5-Nitro-2-methylmethane pyridine | 94% |

Data compiled from various synthetic procedures. chemicalbook.com

Alternative Synthetic Routes to Pyridyl Organomagnesium Species

Beyond the two primary methods, other strategies have been developed for generating pyridyl organometallic species that can exhibit similar reactivity to Grignard reagents.

One such method involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.orgrsc.org This reaction initially forms a dihydropyridine (B1217469) intermediate, which can then be rearomatized to yield a 2-substituted pyridine. organic-chemistry.org While this does not directly produce the pyridylmagnesium species, it provides a pathway to the same class of substituted pyridine products.

Another innovative approach utilizes pyridylsulfonium salts. nih.govacs.org These salts can react with mild Grignard reagents in a transition-metal-free coupling reaction to form bipyridines and other heteroaryl-pyridine compounds. nih.govacs.org This methodology serves as a complementary strategy to traditional cross-coupling reactions.

Comparative Analysis of Preparation Methods: Efficiency and Scope

The two principal strategies for generating this compound are the classical direct insertion of magnesium metal and the more advanced halogen-magnesium exchange.

Classical Grignard Synthesis: Direct Insertion of Magnesium

Advanced Methodology: Halogen-Magnesium Exchange

A more modern and generally more efficient method for preparing functionalized Grignard reagents is the halogen-magnesium (Br/Mg) exchange. This technique involves reacting the organobromide (5-methyl-2-bromopyridine) with a pre-formed, highly reactive alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). researchgate.net This approach avoids the issues of slow initiation and surface passivation associated with using solid magnesium metal.

A significant refinement of this method is the use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. wikipedia.orgresearchgate.netclockss.org The presence of LiCl breaks down the oligomeric aggregates of the Grignard reagent in solution, leading to more soluble and highly reactive monomeric species. rsc.org This enhanced reactivity allows the Br/Mg exchange to proceed rapidly and cleanly under much milder conditions, often at or below room temperature. researchgate.netclockss.orgrsc.org

The benefits of the i-PrMgCl·LiCl mediated exchange are substantial:

High Efficiency: The exchange reaction typically proceeds to completion, providing near-quantitative formation of the desired pyridyl Grignard reagent. epo.org

Mild Conditions: Reactions can often be conducted at temperatures ranging from -20°C to 25°C, which helps to preserve sensitive functional groups that might be incompatible with the higher temperatures required for direct magnesium insertion. epo.org

Speed: The homogeneous nature of the reaction leads to significantly shorter reaction times compared to the direct insertion method. For a closely related substrate, 5-bromo-2-methoxypyridine, the exchange using i-PrMgCl·LiCl is complete within 5 hours, whereas the comparable reaction with a standard Grignard reagent requires 24 hours. epo.org

Broad Scope: The "Turbo-Grignard" method exhibits excellent functional group tolerance, allowing for the preparation of complex Grignard reagents that would be inaccessible using classical methods. researchgate.netsigmaaldrich.com

The following table provides a comparative overview of these preparation methods.

| Parameter | Classical Method (Direct Insertion) | Advanced Method (Halogen-Magnesium Exchange) |

|---|---|---|

| Starting Material | 5-Methyl-2-bromopyridine | 5-Methyl-2-bromopyridine |

| Reagent | Magnesium Turnings (Mg) | Isopropylmagnesium chloride - Lithium Chloride Complex (i-PrMgCl·LiCl) |

| Typical Conditions | Reflux in THF, often requires activation (e.g., I₂) | -20°C to 25°C in THF |

| Reaction Time | Several hours to >24 hours, variable initiation | 1-5 hours epo.org |

| Reported Yield/Conversion | Moderate to good, often inconsistent | High to quantitative (>95-99% conversion reported for analogous systems) epo.org |

| Scope & Limitations | Limited functional group tolerance; initiation can be difficult; heterogeneous reaction leads to variability. | Excellent functional group tolerance; highly reproducible; homogeneous reaction ensures rapid and clean conversion. researchgate.netsigmaaldrich.com |

Fundamental Reactivity and Mechanistic Investigations of 5 Methyl 2 Pyridylmagnesium Bromide

Nucleophilic Addition Reactions

As a potent nucleophile, 5-Methyl-2-pyridylmagnesium bromide readily participates in addition reactions with various electrophilic species. The electron-donating methyl group at the 5-position enhances the electron density of the pyridine (B92270) ring, subtly influencing the nucleophilicity of the C2 carbon.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for forming alcohols. libretexts.orgpressbooks.pub The reaction of this compound with aldehydes, ketones, and esters follows a well-established nucleophilic addition mechanism. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub

The class of carbonyl compound dictates the final product:

Formaldehyde yields a primary alcohol, (5-methylpyridin-2-yl)methanol.

Other aldehydes produce secondary alcohols. libretexts.org

Ketones result in the formation of tertiary alcohols. libretexts.org

Esters react with two equivalents of the Grignard reagent to afford tertiary alcohols, where two of the substituents on the alcohol carbon are 5-methyl-2-pyridyl groups. libretexts.org

The methyl group at the 5-position has a modest electronic influence on this reactivity. Its +I (inductive) effect slightly increases the electron density on the pyridine ring, which can subtly modulate the nucleophilicity of the reagent. smolecule.com Steric effects from the methyl group are generally minimal in this position for additions to unhindered carbonyls. However, for reactions involving sterically demanding ketones, the methyl group could contribute to steric hindrance, potentially reducing reaction rates compared to the unsubstituted 2-pyridylmagnesium bromide. smolecule.com

To enhance the electrophilicity of the pyridine ring for nucleophilic attack, it can be activated by N-oxidation or N-acylation. When this compound reacts with an N-acylpyridinium salt, the attack can theoretically occur at the C2, C4, or C6 positions of the activated pyridine ring. For additions of Grignard reagents to N-acylpyridinium salts that are unsubstituted at the 2- and 4-positions, 1,2-addition is typically the favored pathway, although selectivity may not be high. scripps.edu The use of sterically bulky nucleophiles or acyl groups can favor 1,4-addition. scripps.edu In the case of this compound attacking an N-acylpyridinium salt, the outcome would be a substituted dihydropyridine (B1217469) derivative after the addition.

The reaction with pyridine N-oxides provides another route to functionalized pyridines. The Grignard reagent can add to the pyridine ring, typically at the alpha-position, with subsequent elimination or rearrangement to yield substituted pyridines.

Regio- and stereoselectivity are critical aspects of nucleophilic additions involving complex molecules. The regioselectivity of bromine-magnesium exchange to form the Grignard reagent itself can be highly controlled. For instance, in poly-substituted bromopyridines, the position of magnesiation can be directed by the presence of additives. The use of chelating agents like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can switch the site of metalation, allowing for the selective formation of a specific regioisomeric Grignard reagent, which can then be trapped by an electrophile. nih.gov

The stereoselectivity of the addition of Grignard reagents to chiral carbonyl compounds is often analyzed using models like the Felkin-Anh or Cram's chelation-control model. nih.gov However, the stereochemical outcomes for reactions involving allylmagnesium reagents often deviate from these predictive models, and in some cases, react with opposite selectivity compared to other Grignard reagents. nih.gov While this compound is not an allyl reagent, its heterocyclic nature can also influence the transition state geometry. The stereochemical course of the reaction can be significantly influenced by factors such as the solvent and the presence of chiral auxiliaries on the electrophile, which can create a biased environment for the nucleophilic attack, leading to high diastereoselectivity. scripps.edunih.gov

Below is a table illustrating the principle of regioselective functionalization based on the controlled formation of pyridylmagnesium reagents and their subsequent reaction with electrophiles. nih.gov

| Dibromo-Pyridine Substrate | Conditions for Mg-Br Exchange | Position of Magnesiation | Electrophile | Product | Yield |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylpyridine | sBu₂Mg·2LiOR (Conditions B) | C2 | Allyl Bromide | 2-Allyl-5-bromo-3-methylpyridine | 98% |

| 2,5-Dibromo-3-methylpyridine | sBu₂Mg·2LiOR + PMDTA (Conditions A) | C5 | Allyl Bromide | 5-Allyl-2-bromo-3-methylpyridine | 72% |

| 3,5-Dibromo-2-methoxypyridine | sBu₂Mg·2LiOR | C5 | N-methoxy-N-methylacetamide | 5-Acetyl-3-bromo-2-methoxypyridine | 81% |

Cross-Coupling Transformations

Cross-coupling reactions are powerful methods for forming C-C bonds, and pyridyl Grignard reagents are excellent partners in these transformations. These reactions typically involve a transition metal catalyst, such as nickel or iron complexes. bris.ac.uknih.gov

The catalytic cycle of a cross-coupling reaction, such as a Kumada or Negishi coupling, involves a key transmetalation step. bris.ac.uk In this step, the organic group from the magnesium reagent is transferred to the transition metal catalyst (e.g., Ni, Pd, or Fe), which has already undergone oxidative addition with an organic halide. bris.ac.uk For this compound, this involves the transfer of the 5-methyl-2-pyridyl group to the metal center, displacing the halide on the metal. This is followed by reductive elimination, which forms the new C-C bond of the final product and regenerates the active catalyst. bris.ac.uk Iron-catalyzed cross-couplings have emerged as a more sustainable alternative to palladium-based systems. bris.ac.uk Additives such as N-methyl-2-pyrrolidone (NMP) have been shown to play an active role in these reactions, coordinating to the iron center and boosting catalytic activity. bris.ac.uk

While many cross-coupling reactions proceed through the oxidative addition/transmetalation/reductive elimination cycle, alternative radical pathways can compete or dominate under certain conditions. The formation of radical species can be influenced by the solvent, temperature, and the nature of the Grignard reagent itself. For the closely related 4-Methyl-2-pyridylmagnesium bromide, Arrhenius analysis has shown distinct activation energies for nucleophilic addition versus radical pathways, with the latter becoming more significant at higher temperatures. smolecule.com Dimerization of the Grignard reagent at higher concentrations can also promote radical mechanisms. smolecule.com In iron-catalyzed couplings, single-electron transfer (SET) mechanisms are often proposed, which inherently involve radical intermediates. The first step in such a catalytic cycle could be the reduction of the iron precatalyst to a low-valent state, which then initiates the radical chain process.

The table below summarizes key kinetic and equilibrium data for a closely related methyl-pyridylmagnesium bromide, illustrating the factors that influence its reactivity pathways. smolecule.com

| Parameter | Value/Observation | Implication |

|---|---|---|

| Activation Energy (Nucleophilic Addition) | 12.3 ± 0.5 kcal/mol | Favored at lower temperatures. |

| Activation Energy (Radical Pathway) | 18.7 ± 0.7 kcal/mol | Becomes competitive at higher temperatures. |

| Effect of [THF] (0.5 M to 2.0 M) | 55% decrease in nucleophilic addition rate | Enhanced ground-state stabilization of the Grignard reagent. |

| Schlenk Equilibrium (0.1 M) | 75% monomer | Favors nucleophilic pathways. |

| Schlenk Equilibrium (1.0 M) | 45% dimer | Promotes radical mechanisms. |

Research Findings on this compound Inconclusive for a Focused Review on Metalation and Deprotonation Reactions

Following a comprehensive review of available scientific literature, information directly pertaining to the use of This compound as a reagent in metalation and deprotonation reactions, specifically within the context of ortho-metalation studies and the analysis of its directed metalation group (DMG) effects, could not be located. The specified outline, focusing on "," particularly sections 3.3, 3.3.1, and 3.3.2, is based on a chemical role that this compound does not appear to fulfill according to current research.

The investigation reveals that the field of directed ortho-metalation (DoM) is well-established; however, the reagents typically employed for these transformations are strong bases such as organolithium compounds (e.g., n-butyllithium) or sterically hindered magnesium amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). harvard.eduorganic-chemistry.orgbaranlab.org These reagents function by coordinating to a Lewis-basic functional group (the DMG) on an aromatic or heterocyclic substrate and selectively removing a proton from the adjacent ortho position. This process generates a new organometallic species that can then react with various electrophiles.

Conversely, pyridyl Grignard reagents, including this compound, are almost exclusively documented as nucleophiles and as partners in cross-coupling reactions. Their synthesis is typically achieved through halogen-magnesium exchange from the corresponding halo-pyridine. Their primary utility lies in forming new carbon-carbon or carbon-heteroatom bonds by reacting with electrophilic partners. For instance, literature describes the Kumada-Corriu cross-coupling of aryl O-sulfamates with Grignard reagents to form biaryl compounds. nih.gov

While the metalation of pyridine rings is a known strategy, it is a nuanced process. The direct use of organometallic bases can be complicated by competitive addition to the electron-deficient pyridine ring. harvard.edu Successful ortho-metalation of a pyridine requires the presence of a directing group on the pyridine ring itself and often utilizes specialized, highly hindered bases to prevent side reactions. harvard.eduthieme-connect.com

Given the strict adherence required to the provided outline, and the absence of literature supporting the role of this compound as an agent for ortho-metalation, it is not possible to generate scientifically accurate content for the requested sections. The premise of the query—that this specific Grignard reagent is a subject of ortho-metalation and DMG studies—is not supported by the available chemical research.

Applications of 5 Methyl 2 Pyridylmagnesium Bromide in Complex Molecule Synthesis

Catalytic Cross-Coupling Reactions for C-C Bond Formation

Catalytic cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the efficient and selective formation of C-C bonds. 5-Methyl-2-pyridylmagnesium bromide is a versatile reagent in this context, participating in various metal-catalyzed and, more recently, metal-free coupling strategies. These reactions typically involve the coupling of the Grignard reagent with an organic halide or triflate, facilitated by a catalyst.

The Kumada-Corriu coupling, one of the earliest developed cross-coupling methods, traditionally utilizes palladium or nickel catalysts to couple Grignard reagents with organic halides. organic-chemistry.orgwikipedia.org This reaction has proven to be a powerful tool for the synthesis of biaryls and other coupled products. organic-chemistry.org In the context of this compound, palladium catalysis offers a reliable method for C-C bond formation. The generally accepted mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orguwindsor.ca

Palladium catalysts are often favored for their high functional group tolerance, a critical aspect in the synthesis of complex molecules. arkat-usa.org Research has demonstrated the successful application of palladium-catalyzed Kumada couplings in the synthesis of a variety of substituted pyridines. For instance, the coupling of this compound with aryl halides provides a direct route to 2-aryl-5-methylpyridines, which are important structural motifs in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Palladium-Catalyzed Kumada-Corriu Cross-Couplings This table is for illustrative purposes and does not represent a comprehensive list of all possible reactions.

| Grignard Reagent | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Aryl Bromide | Pd(PPh₃)₄ | 2-Aryl-5-methylpyridine | arkat-usa.org |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to their palladium-catalyzed counterparts. organic-chemistry.orgnih.gov Nickel catalysts can be particularly advantageous for the coupling of less reactive organic chlorides and for reactions requiring different selectivity profiles. organic-chemistry.org The use of this compound in nickel-catalyzed Kumada-Corriu reactions has been explored for the synthesis of various substituted pyridines. nih.gov

Studies have shown that nickel complexes, often in conjunction with specific ligands, can efficiently catalyze the coupling of this compound with a range of electrophiles, including aryl and alkyl halides. organic-chemistry.orgnih.gov For example, the reaction between this compound and an alkyl bromide in the presence of a nickel catalyst provides a direct method for the introduction of alkyl chains at the 2-position of the pyridine (B92270) ring. nih.govwisc.edu This type of transformation is valuable for the synthesis of compounds with tailored physical and biological properties. The development of nickel-catalyzed cross-electrophile coupling methods further expands the utility of this approach, allowing for the direct coupling of two different electrophiles. nih.govwisc.edu

Table 2: Nickel-Catalyzed Cross-Coupling of 2-Chloropyridines with Alkyl Bromides This table is based on data for 2-chloropyridines and is illustrative for couplings involving pyridyl Grignard reagents.

| 2-Chloropyridine Derivative | Alkyl Bromide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | 1-Bromooctane | NiBr₂·diglyme / Bathophenanthroline (B157979) | 2-Octylpyridine | nih.gov |

Copper-catalyzed cross-coupling reactions have a long history in organic synthesis and continue to be an area of active research. conicet.gov.ar These methods offer a distinct reactivity profile compared to palladium and nickel systems and are often more economical. The application of copper catalysts to the coupling of this compound has been investigated for the formation of C-C bonds.

Copper-based systems can promote the homocoupling of Grignard reagents to form symmetrical biaryls. conicet.gov.ar Furthermore, copper catalysis can be employed in cross-coupling reactions with various organic halides. For instance, the reaction of this compound with an aryl iodide in the presence of a copper catalyst can lead to the formation of 2-aryl-5-methylpyridine. The development of methodologies utilizing copper nanoparticles has shown promise in promoting these transformations under mild conditions. conicet.gov.ar

In the quest for more sustainable and economical catalytic systems, iron and cobalt have emerged as attractive alternatives to precious metals like palladium. iasoc.itprinceton.edunih.govresearchgate.net Both iron and cobalt are earth-abundant and less toxic, making them highly desirable for large-scale industrial applications. iasoc.itbris.ac.uk

Iron-catalyzed cross-coupling reactions of Grignard reagents have been shown to be highly effective for a variety of substrates. iasoc.it These reactions often proceed under mild conditions and exhibit excellent chemoselectivity. iasoc.it Similarly, cobalt-catalyzed couplings have demonstrated broad applicability in C-C bond formation. nih.govresearchgate.net The use of this compound in these iron- and cobalt-catalyzed systems allows for the efficient synthesis of substituted pyridines. For example, the coupling with aryl or heteroaryl halides under iron or cobalt catalysis provides a direct route to the corresponding biaryl compounds. nih.gov Recent advancements have expanded the scope of these reactions to include a wider range of N-heterocyclic halides. nih.gov

Table 3: Iron- and Cobalt-Catalyzed Cross-Coupling of Grignard Reagents with Organic Halides This table presents general findings for iron and cobalt-catalyzed cross-couplings and is illustrative for reactions involving this compound.

| Catalyst | Grignard Reagent | Organic Halide | Key Features | Reference(s) |

|---|---|---|---|---|

| Fe(acac)₃ | Arylmagnesium bromide | Alkyl Halide | Mild conditions, high yields | iasoc.it |

While transition-metal catalysis is a powerful tool, the development of metal-free cross-coupling reactions is a significant goal in green chemistry, aiming to avoid the costs and potential toxicity associated with metal catalysts. cas.cn Recent research has led to the emergence of metal-free strategies for C-C bond formation, often promoted by strong bases or organic catalysts. cas.cn

These methods typically proceed through different mechanistic pathways than their metal-catalyzed counterparts, such as radical or aryne pathways. cas.cn Although the direct application of these methods specifically to this compound is an area of ongoing investigation, the principles of metal-free coupling offer a promising future direction for the synthesis of substituted pyridines. The development of base-promoted homolytic aromatic substitution (HAS) type reactions has shown potential for the coupling of aryl halides with N-containing heteroarenes. cas.cn While these reactions often utilize aryl halides and heteroarenes directly, the underlying principles could potentially be adapted for use with Grignard reagents like this compound.

Substituted bipyridines and poly(heteroaryls) are crucial classes of compounds with widespread applications as ligands in coordination chemistry, as well as in materials science and medicinal chemistry. mdpi.comorgsyn.org this compound is a key building block for the synthesis of these structures.

The cross-coupling of this compound with a halopyridine, such as 2-bromopyridine, provides a direct and efficient route to the corresponding substituted 2,2'-bipyridine (B1663995). orgsyn.org This transformation can be catalyzed by various transition metals, with palladium and nickel being commonly employed. mdpi.com The choice of catalyst and reaction conditions can be tuned to optimize the yield and selectivity of the desired bipyridine product. Furthermore, this strategy can be extended to the synthesis of more complex poly(heteroaryls) by coupling with di- or polyhalogenated heteroaromatic compounds. The Negishi coupling, which involves the use of an organozinc reagent, has also been a powerful method for bipyridine synthesis, and the corresponding pyridylzinc reagents can be prepared from Grignard reagents like this compound through transmetalation. orgsyn.org

Table 4: Synthesis of a Substituted Bipyridine Illustrative example of a cross-coupling reaction to form a bipyridine.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

Synthesis of Functionalized Pyridine Derivatives

The reaction of pyridylmagnesium halides with various electrophiles is a cornerstone of pyridine chemistry, enabling the creation of a diverse library of substituted pyridine compounds. nih.gov The reactivity of these Grignard reagents allows for their use with a range of electrophilic partners to forge new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

The preparation of pyridylmagnesium reagents via bromine-magnesium exchange offers a powerful strategy for regioselective functionalization. researchgate.net In the case of di-substituted pyridines, such as 2,6-dibromopyridine (B144722), a single exchange reaction can be performed to generate a mono-Grignard reagent. This intermediate can then be reacted with an electrophile to install a functional group at one of the positions, followed by a second, different functionalization at the other position. researchgate.net For instance, the reaction of 2,6-dibromopyridine with isopropylmagnesium chloride can lead to the formation of a 2-bromo-6-pyridylmagnesium species, which upon reaction with an electrophile like benzaldehyde, yields a 2-bromo-6-substituted pyridine derivative. researchgate.net This stepwise approach provides precise control over the substitution pattern on the pyridine ring. researchgate.net

Similarly, studies on 3,5-dibromopyridine (B18299) derivatives have shown that a tosyloxy group at the C2 position can direct a highly regioselective Br/Mg exchange to occur at the C3 position. nih.gov This directing effect is crucial for synthesizing specifically substituted pyridines that would be challenging to access through other methods. nih.gov

Pyridylmagnesium reagents, including this compound, are compatible with a wide variety of electrophiles, leading to the formation of numerous functionalized pyridine derivatives. nih.govbeilstein-journals.org The reaction of these Grignard reagents with aldehydes and ketones produces the corresponding secondary and tertiary carbinols, respectively. researchgate.net Furthermore, reactions with other electrophiles such as iodine can be used to synthesize iodopyridines in excellent yields. researchgate.net

The table below illustrates the versatility of pyridylmagnesium reagents in their reactions with different electrophiles to yield functionalized pyridines, based on studies of similar pyridyl Grignard compounds. researchgate.net

| Electrophile | Product Type |

| Aldehydes (e.g., PhCHO) | Secondary Alcohols |

| Ketones (e.g., Benzophenone) | Tertiary Alcohols |

| Esters (e.g., Ethyl benzoate) | Tertiary Alcohols/Ketones |

| Iodine (I₂) | Iodopyridines |

| Allyl Bromide | Allylated Pyridines |

This table is a generalized representation based on the reactivity of pyridyl Grignard reagents. researchgate.netresearchgate.net

Dearomative Functionalization of Pyridine Rings

Dearomatization of pyridines represents a significant strategy for synthesizing saturated and partially saturated nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.gov This process disrupts the aromaticity of the pyridine ring to create more complex three-dimensional structures. nih.gov

A significant advancement in pyridine chemistry is the development of catalytic enantioselective dearomative alkylation using Grignard reagents. nih.gov This methodology typically involves the in-situ formation of an N-acylpyridinium salt from the pyridine substrate. This activation makes the pyridine ring susceptible to nucleophilic attack. In the presence of a chiral copper(I) catalyst, the addition of an alkyl Grignard reagent proceeds with high enantioselectivity. nih.gov The chiral ligand complexed to the copper center controls the facial selectivity of the nucleophilic addition to the pyridinium (B92312) ring, leading to the formation of a specific enantiomer of the dihydropyridine (B1217469) product. nih.gov

The enantioselective dearomative alkylation of pyridinium ions is a direct and efficient route to chiral dihydropyridone scaffolds. nih.gov Specifically, using 4-methoxypyridinium ions as substrates, this copper-catalyzed reaction with Grignard reagents allows for the synthesis of nearly enantiopure chiral dihydro-4-pyridones with yields reported up to 98%. nih.gov These chiral dihydropyridone structures are valuable building blocks for the synthesis of more complex alkaloids and other bioactive molecules. nih.gov

Synthesis of Other Heterocyclic Architectures

The utility of pyridylmagnesium reagents extends beyond the simple functionalization of the pyridine ring. These intermediates can be employed in synthetic sequences that result in the formation of entirely new heterocyclic systems. For example, a notable application is the synthesis of 4-azaxanthone, a polycyclic heteroaromatic compound. This synthesis was successfully achieved using a pyridylmagnesium reagent generated via a bromine-magnesium exchange, demonstrating the power of this methodology to construct complex, fused heterocyclic architectures. researchgate.netbeilstein-journals.org

Catalytic Systems and Ligand Design in Reactions Involving 5 Methyl 2 Pyridylmagnesium Bromide

Homogeneous Catalysis: Transition Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. For reactions involving 5-Methyl-2-pyridylmagnesium bromide, transition metal complexes of palladium, copper, iron, and nickel are of particular importance.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. researchgate.net The generally accepted mechanism for these reactions involves an oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent like this compound, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of palladium-catalyzed couplings of 2-pyridyl Grignard reagents. While common phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can be ineffective, secondary phosphine oxides (SPOs) have been shown to promote the palladium-catalyzed coupling of 2-pyridylmagnesium bromide with aryl halides in good to excellent yields. nih.gov For instance, using a preformed catalyst or an in-situ combination of a palladium source like Pd₂(dba)₃ and a ligand such as (1-Ad)₂P(O)H, successful couplings have been achieved with catalyst loadings as low as 1 mol % of palladium. nih.gov

The efficiency of the catalyst is also influenced by the catalyst loading. Inefficient activation of Pd(II) precatalysts can lead to the need for higher catalyst loadings and may limit selectivity. researchgate.net The development of stable palladium precatalysts aims to address this challenge by ensuring efficient in-situ generation of the active Pd(0) species. researchgate.net

Table 1: Ligand Effects in Palladium-Catalyzed Coupling of 2-Pyridyl Grignard Reagents

| Ligand Type | Reactivity with 2-Pyridyl Grignard | Reference |

|---|---|---|

| Common Phosphines | Poor to no reactivity | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Poor to no reactivity | nih.gov |

Copper catalysts offer a distinct reactivity profile for reactions involving organometallic reagents. In the context of pyridyl compounds, a method for the catalytic asymmetric C4-selective dearomative functionalization of pyridinium (B92312) salts using Grignard reagents has been developed, which is enabled by the synergistic action of a chiral copper catalyst. acs.org This process provides enantioenriched 1,4-dihydropyridines, highlighting the role of copper in controlling both regio- and enantioselectivity. acs.org

The mechanism of copper-catalyzed reactions can be complex. For example, in the copper-catalyzed C(sp³)–H bromination, both Cu(I) and Cu(II) complexes can be active, with the ligand being essential for the reaction to proceed. jst.go.jp The reaction is understood to begin with the transfer of a bromine atom to the copper center. jst.go.jp Such mechanistic insights are crucial for understanding and optimizing copper-catalyzed transformations involving reagents like this compound.

Iron and nickel catalysts are attractive for cross-coupling reactions due to their lower cost compared to palladium. The Kumada-Tamao-Corriu coupling, which utilizes Grignard reagents, was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgarkat-usa.org

Nickel catalysts, in particular, have been widely used for coupling Grignard reagents with organic halides. wikipedia.org The choice of ligand is crucial, with monodentate phosphine ligands sometimes being more active than bidentate ones for specific transformations. researchgate.net In some cases, ligand-free nickel-catalyzed Kumada couplings of aryl bromides with Grignard reagents have been developed, offering a simplified reaction setup. rhhz.net For the coupling of 2-pyridyl Grignard reagents, nickel catalysts have been employed, although the formation of 2,2'-bipyridine (B1663995) was reported with low yield in early studies. nih.gov More recent methods have shown that nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides can be achieved using specific bathophenanthroline (B157979) ligands. wisc.edu

Iron-catalyzed cross-coupling of Grignard reagents has also emerged as a practical method. pharm.or.jp Furthermore, iron-mediated oxidative assembly of two aryl metal reagents, including 2-pyridyl Grignard reagents, has been reported using oxygen as the oxidant. nih.gov

Table 2: Comparison of Iron and Nickel Catalysts in Grignard Couplings

| Metal Catalyst | Key Features | Typical Ligands | Reference |

|---|---|---|---|

| Nickel | Well-established for Kumada coupling; can be ligand-free. | Phosphines, N-Heterocyclic Carbenes (NHCs), Bathophenanthroline | wikipedia.orgresearchgate.netrhhz.netwisc.edu |

| Iron | More cost-effective; can be used for oxidative couplings. | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | nih.govpharm.or.jp |

Heterogeneous Catalysis Approaches

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. Solid-supported palladium catalysts have been developed for various cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonagashira reactions. google.com These catalysts, where the palladium species is chelated to a solid support, can be stable and recyclable without significant loss of catalytic activity. google.com For instance, palladium nanoparticles supported on fibrous nanosilica (KCC-1) have shown high efficiency in carbonylative Suzuki-Miyaura cross-coupling reactions. rsc.org Similarly, palladium on metal oxides or activated carbon can be highly active and robust catalysts for Suzuki cross-couplings. capes.gov.br While not specifically detailed for this compound, these heterogeneous approaches are, in principle, applicable to Kumada-type couplings involving this Grignard reagent, offering more sustainable and economically viable synthetic routes.

Role of Chiral Ligands in Asymmetric Induction

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In reactions involving Grignard reagents, chiral ligands play a crucial role in inducing enantioselectivity. The success of asymmetric transformations is highly dependent on the structure and electronic properties of the chiral ligands that coordinate to the metal center. jst.go.jp

A variety of chiral phosphine ligands have been developed for use in asymmetric catalysis. researchgate.nettcichemicals.com These can be broadly classified as those with backbone chirality and P-chirogenic ligands. tcichemicals.com For instance, in the nickel-catalyzed cross-coupling of a secondary halide Grignard reagent with vinyl bromide, high enantioselectivities have been achieved using aminoferrocenylphosphines as ligands. pharm.or.jp The nitrogen atom in these ligands is thought to play a key role by coordinating with the magnesium atom of the Grignard reagent. pharm.or.jp

More directly relevant to pyridyl compounds, a method for the catalytic asymmetric dearomatization of pyridinium salts with Grignard reagents has been achieved using a chiral copper catalyst. acs.org This demonstrates that the combination of a suitable chiral ligand and a transition metal can effectively control the stereochemical outcome of reactions involving pyridyl substrates and Grignard reagents. Additionally, the highly diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been reported, leading to the formation of 2-substituted pyrrolidines. rsc.org This approach utilizes a chiral auxiliary on the substrate to direct the stereochemical outcome of the Grignard addition.

Table 3: Chiral Ligands and Auxiliaries in Asymmetric Grignard Reactions

| Chiral Moiety | Metal | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Aminoferrocenylphosphines | Nickel | Cross-coupling | High enantioselectivity | pharm.or.jp |

| Chiral Copper Complex | Copper | Dearomatization of pyridinium salts | Enantioenriched 1,4-dihydropyridines | acs.org |

Additives and Co-catalysts (e.g., LiCl, BF₃·OEt₂)

Additives and co-catalysts can have a profound impact on the outcome of Grignard reactions. For example, in the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, the addition of substoichiometric amounts of zinc bromide has been shown to significantly improve the yield of the cyclopropyl (B3062369) arenes. capes.gov.br

In some iron-catalyzed cross-coupling reactions, the addition of a magnesium bromide co-catalyst is essential for the reaction to proceed. It is suggested that the magnesium salts may activate the Fe(II)-X species. tcichemicals.com

Lithium chloride (LiCl) is another common additive in Grignard chemistry. It is known to break up oligomeric Grignard aggregates, leading to more reactive species. It is also used in the titration of Grignard reagents to determine their concentration. nih.gov While not explicitly detailed for reactions of this compound, the use of such additives is a general strategy to enhance reactivity and improve yields in Grignard-based transformations.

Computational and Theoretical Insights into 5 Methyl 2 Pyridylmagnesium Bromide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions involving Grignard reagents. While specific DFT studies exclusively focused on 5-Methyl-2-pyridylmagnesium bromide are not extensively documented in publicly available literature, the principles derived from studies on related pyridyl and aryl Grignard reagents can be extended to understand its reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the determination of the energetic feasibility of different mechanistic pathways. For a reaction involving this compound, DFT could be used to compare a polar, nucleophilic addition pathway with a single electron transfer (SET) mechanism. nih.gov The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their corresponding energies.

A hypothetical DFT study on the reaction of this compound with a simple ketone, for instance, would likely investigate the formation of a coordination complex between the Grignard reagent and the carbonyl group. Following this, the energy barrier for the nucleophilic attack of the pyridyl carbanion on the carbonyl carbon would be calculated. Concurrently, the feasibility of an SET pathway, involving the transfer of an electron from the Grignard reagent to the ketone to form a radical ion pair, would also be assessed. The relative energy barriers of these competing pathways would determine the predominant mechanism under a given set of conditions.

Table 1: Illustrative Energetic Data from a Hypothetical DFT Calculation for the Reaction of this compound with Acetone

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Acetone | 0.0 |

| Coordination Complex | Grignard reagent coordinated to acetone | -5.2 |

| Transition State (Polar) | Transition state for nucleophilic addition | +15.8 |

| Intermediate (SET) | Radical ion pair after electron transfer | +12.5 |

| Transition State (Radical) | Transition state for radical coupling | +10.1 |

| Product | Magnesium alkoxide of the tertiary alcohol | -25.3 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of Grignard reactions. Actual values would require specific calculations for this reaction.

Modeling of Regioselectivity and Stereoselectivity

Computational modeling is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. In the context of this compound, these models can elucidate why the reagent reacts at a specific position on a substrate and why a particular stereoisomer is formed preferentially.

Regioselectivity: The reaction of this compound with unsymmetrical electrophiles can lead to different regioisomers. For example, in reactions with substituted pyridynes, the Grignard reagent has been shown to add regioselectively. researchgate.net DFT calculations can be employed to model the transition states for the formation of each possible regioisomer. By comparing the activation energies of these transition states, the most likely product can be predicted. Factors influencing regioselectivity, such as steric hindrance and electronic effects arising from the methyl group and the nitrogen atom in the pyridine (B92270) ring, can be quantified through these models.

Stereoselectivity: When this compound reacts with a prochiral ketone, two enantiomers can be formed. Computational models, often based on the principles of the Felkin-Anh or Cram's rule, can be used to predict the stereochemical outcome. These models analyze the steric and electronic interactions in the transition state. DFT calculations can provide detailed three-dimensional structures of the diastereomeric transition states, allowing for a quantitative prediction of the enantiomeric excess (ee). The model would account for the coordination of the magnesium atom to the carbonyl oxygen and the nitrogen of the pyridine ring, which can create a more rigid transition state and enhance stereocontrol.

Elucidation of Transition States and Intermediates

The elucidation of the structure and energetics of transition states and intermediates is a key strength of computational chemistry. These species are often highly transient and difficult to observe experimentally, yet they are critical in determining the reaction mechanism and rate.

For reactions of this compound, computational studies can characterize the geometry of key transition states. For a nucleophilic addition, this would involve a four-centered or six-centered transition state, depending on the explicit inclusion of solvent molecules or other Grignard molecules in the model. The bond lengths and angles in the transition state reveal the extent of bond formation and breaking at this critical point in the reaction.

Furthermore, computational methods can identify and characterize intermediates that may be formed along the reaction pathway. In the case of a stepwise reaction, such as one proceeding through an SET mechanism, the structure and stability of the resulting radical ion pair intermediate can be determined. In some ligand coupling reactions involving pyridyl Grignard reagents, hypervalent sulfurane intermediates have been proposed, and their structures and stability can be investigated using computational methods. nih.govacs.org

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State for Nucleophilic Addition

| Parameter | Description | Value |

| C(pyridyl)-C(carbonyl) distance | Distance between the attacking carbon of the Grignard and the carbonyl carbon | 2.2 Å |

| C=O bond length | Bond length of the carbonyl group | 1.3 Å |

| Mg-O distance | Distance between the magnesium atom and the carbonyl oxygen | 1.9 Å |

| Mg-N distance | Distance between the magnesium atom and the pyridine nitrogen | 2.1 Å |

Note: The data in this table is illustrative and based on typical values from DFT calculations of Grignard reaction transition states.

Studies on Electron Transfer Processes in Grignard Reactions

While the polar nucleophilic addition is the most commonly depicted mechanism for Grignard reactions, the involvement of single electron transfer (SET) processes has been a subject of considerable research and debate. rsc.orgacs.org An SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical anion and a radical cation, which then collapse to form the product.

Computational studies can provide evidence for or against the operation of an SET pathway by calculating the thermodynamic feasibility of the initial electron transfer step. The reduction potential of the substrate and the oxidation potential of the Grignard reagent are key factors. For substrates with low-lying unoccupied molecular orbitals (LUMOs), such as aromatic ketones or nitro compounds, the SET pathway can become competitive or even dominant.

In the case of this compound, its interaction with certain substrates could proceed via an SET mechanism. DFT calculations can be used to compute the change in Gibbs free energy for the electron transfer step. A positive value would indicate that the process is thermodynamically unfavorable, while a small or negative value would suggest that an SET pathway is plausible. The presence of the pyridine nitrogen and the methyl group will influence the electronic properties of the Grignard reagent and thus its propensity to undergo electron transfer.

Comparative Studies with Other Organometallic Pyridyl Reagents

Comparison with Organolithium Pyridyl Species

Organolithium reagents are among the most reactive organometallics used in synthesis. msu.edu While structurally similar to Grignard reagents, pyridyl organolithium species exhibit significant differences in their chemical behavior.

Reactivity and Basicity: Organolithium compounds, having a more ionic carbon-lithium bond (roughly 30%) compared to the carbon-magnesium bond of Grignard reagents (about 20% ionic), are generally more reactive and more basic. msu.edu This heightened reactivity can be advantageous, leading to faster reactions and higher yields in certain applications. fishersci.com For instance, the synthesis of (2-pyridylmethyl)lithium (B160071) involves the deprotonation of 2-picoline with a strong lithium base like n-butyllithium, creating a highly reactive species capable of nucleophilic addition and substitution. ontosight.ai

However, this high reactivity comes with significant drawbacks. Organolithium reagents are notoriously strong bases (pKa of alkanes ~42-50) and will readily deprotonate even weakly acidic protons, such as those found in alcohols, amines, and terminal alkynes. libretexts.org This lack of chemoselectivity severely limits the functional groups that can be present in the reaction substrates. msu.edulibretexts.org While Grignard reagents are also strong bases, they are somewhat less reactive, offering a slightly better tolerance for certain functionalities. msu.edu

Functional Group Tolerance and Side Reactions: The powerful nucleophilic and basic nature of organolithium reagents restricts their use with substrates containing electrophilic functional groups like carbonyls, nitriles, or esters, often leading to undesired side reactions. msu.edunih.gov For example, reactions with 2-pyridyl ketones can result in low yields of the desired addition product due to chelation of the lithium reagent by the pyridine (B92270) nitrogen and carbonyl oxygen. rsc.org In contrast, while still reactive, Grignard reagents can sometimes be used more selectively.

Furthermore, the high reactivity of pyridyl organolithium species can make them less stable, requiring low temperatures and strictly inert and anhydrous conditions to prevent decomposition. ontosight.ai Their handling requires significant care to avoid contact with air or moisture. ontosight.ai

Synthesis: Pyridyl organolithium species are typically prepared through direct deprotonation (metalation) of a C-H bond using a strong lithium base or via lithium-halogen exchange. ontosight.aiacs.org This contrasts with the standard preparation of 5-Methyl-2-pyridylmagnesium bromide, which involves the direct reaction of 2-bromo-5-methylpyridine (B20793) with magnesium metal. sigmaaldrich.com

| Feature | This compound (Grignard) | Organolithium Pyridyl Species |

|---|---|---|

| C-Metal Bond Ionicity | ~20% msu.edu | ~30% msu.edu |

| Reactivity/Basicity | High, but generally lower than organolithiums. msu.edu | Very high; powerful base. msu.edulibretexts.org |

| Functional Group Tolerance | Limited, incompatible with acidic protons (e.g., -OH, -NH). msu.edulibretexts.org | Very limited, reacts with a wider range of functional groups. msu.edunih.gov |

| Common Synthesis Method | Oxidative addition of Mg metal to a pyridyl halide. sigmaaldrich.com | Direct metalation or lithium-halogen exchange. ontosight.ai |

| Typical Reaction Conditions | Requires anhydrous ether or THF solvent. libretexts.org | Often requires very low temperatures and strictly inert atmospheres. ontosight.ai |

Distinctions from Organozinc Pyridyl Bromides (e.g., 5-Methyl-2-pyridylzinc Bromide)

Organozinc reagents represent a less reactive, but more functionally tolerant, class of organometallics compared to Grignard reagents. fishersci.com

Reactivity and Functional Group Tolerance: The most significant distinction lies in their reactivity. The carbon-zinc bond is more covalent than the carbon-magnesium bond, rendering organozinc reagents less nucleophilic and less basic. fishersci.comrsc.org This reduced reactivity is a major advantage, as it allows for excellent tolerance of sensitive functional groups, including esters, ketones, and nitriles, which would typically react with Grignard reagents. fishersci.comnih.gov For example, solid 2-pyridylzinc pivalate (B1233124) reagents have been shown to be compatible with ketones, esters, and even free N-H groups in Negishi cross-coupling reactions. nih.gov

However, the lower reactivity of organozinc reagents means they often require the presence of a catalyst, typically a palladium or nickel complex, to participate in cross-coupling reactions (e.g., the Negishi coupling). fishersci.comyoutube.com Grignard reagents, while also used in transition-metal-catalyzed couplings, can react directly as nucleophiles with a wider range of electrophiles without a catalyst. masterorganicchemistry.com

Preparation: While Grignard reagents are typically formed by the direct oxidative addition of magnesium to a halide, organozinc reagents like 5-Methyl-2-pyridylzinc bromide are often prepared via transmetalation. nih.gov This process usually involves first preparing an organolithium or Grignard reagent and then reacting it with a zinc salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). nih.govgoogle.com This two-step process adds complexity compared to the direct synthesis of Grignard reagents. However, methods for direct insertion of zinc in the presence of activators like LiCl are also available. rsc.org

Stability and Handling: Recent developments have led to the creation of solid, moderately air-stable 2-pyridylzinc reagents, which offer greater operational simplicity compared to the highly moisture- and air-sensitive Grignard solutions. nih.gov This enhanced stability simplifies handling and storage.

| Feature | This compound (Grignard) | 5-Methyl-2-pyridylzinc Bromide (Organozinc) |

|---|---|---|

| Reactivity | High nucleophilicity and basicity. ijpsm.com | Lower reactivity, less basic. fishersci.com |

| Functional Group Tolerance | Low; reacts with carbonyls, esters, nitriles, and acidic protons. libretexts.orgmasterorganicchemistry.com | High; tolerates esters, ketones, nitriles. fishersci.comnih.gov |

| Synthesis | Direct reaction of Mg with 2-bromo-5-methylpyridine. sigmaaldrich.com | Typically via transmetalation from an organolithium or Grignard reagent with a zinc salt. nih.govgoogle.com |

| Primary Application | Nucleophilic addition to carbonyls, epoxides; cross-coupling reactions. masterorganicchemistry.com | Primarily used in transition-metal-catalyzed cross-coupling (Negishi) reactions. nih.gov |

| Stability | Handled as a solution; highly sensitive to air and moisture. ijpsm.com | Can be prepared as solid, air-stable reagents, offering easier handling. nih.gov |

Differences from Organomanganese Pyridyl Reagents

Organomanganese reagents have emerged as useful tools in organic synthesis, offering a reactivity profile that is distinct from both Grignard and organozinc reagents.

Preparation and Reactivity: Organomanganese reagents are typically prepared by the reaction of organolithium or Grignard reagents with a manganese(II) salt, such as manganese chloride (MnCl₂). acs.org This transmetalation step modifies the reactivity of the original organometallic compound.

Their reactivity is intermediate between that of Grignard reagents and organozinc reagents. They are less reactive than Grignards, which allows for improved chemoselectivity. For instance, alkyl- and arylmanganese reagents can react with o-chloro or o-bromoaryl ketones in a cross-coupling manner to substitute the halogen, rather than adding to the ketone carbonyl group. acs.org This type of chemoselectivity is difficult to achieve with the more reactive Grignard reagents.

Applications in Cross-Coupling: Manganese-catalyzed cross-coupling reactions provide an economical and less toxic alternative to some palladium- or nickel-catalyzed systems. acs.org For example, aryl Grignard reagents can be coupled with alkenyl halides in the presence of catalytic MnCl₂ to afford the cross-coupling products with high stereospecificity. acs.org Iron-catalyzed cross-coupling of Grignard reagents often involves organomanganese intermediates and demonstrates excellent functional group tolerance. acs.org These reactions proceed under mild conditions and can tolerate a variety of functional groups. acs.org

Advantages and Limitations of Pyridyl Grignard Reagents in Context

The comparisons above illuminate the specific niche that this compound and other pyridyl Grignard reagents occupy in the landscape of organometallic chemistry.

Advantages:

Ease of Preparation: Grignard reagents are generally prepared in a straightforward, one-step synthesis from the corresponding halide and magnesium metal. sigmaaldrich.com This simplicity is a significant advantage over the multi-step preparations often required for organozinc or organomanganese reagents.

High Nucleophilicity: Their strong nucleophilic character allows them to react with a wide range of electrophiles, such as aldehydes, ketones, and epoxides, without the need for a transition metal catalyst. masterorganicchemistry.com This makes them powerful tools for carbon-carbon bond formation.

Cost-Effectiveness: Magnesium is an inexpensive metal, and the direct preparation method makes Grignard reagents a cost-effective choice for both laboratory and industrial-scale synthesis. ijpsm.com

Limitations:

Low Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents are also their primary limitation. libretexts.org They are incompatible with molecules containing acidic protons (alcohols, amines, water) and often react uncontrollably with functional groups like esters, nitriles, and nitro groups. msu.edulibretexts.org This necessitates the use of protecting groups, adding steps to a synthetic sequence.

Limited Use in Certain Cross-Couplings: While used in Kumada coupling, the high reactivity of Grignard reagents can be a disadvantage, leading to poor yields or a lack of selectivity in complex settings compared to the milder conditions used with organozinc or organoboron reagents. youtube.comnih.gov

Handling and Stability: Pyridyl Grignard reagents are typically handled as solutions in ethereal solvents and are highly sensitive to air and moisture, requiring strictly anhydrous and inert reaction conditions. ijpsm.compearson.com

| Aspect | Advantages of Pyridyl Grignard Reagents | Limitations of Pyridyl Grignard Reagents |

|---|---|---|

| Synthesis | Simple, one-step preparation. sigmaaldrich.com | Requires strictly anhydrous conditions. pearson.com |

| Reactivity | Strong nucleophile for direct addition to carbonyls and epoxides. masterorganicchemistry.com | High basicity leads to low functional group tolerance (incompatible with acidic protons). libretexts.org |

| Selectivity | Effective in many C-C bond-forming reactions. | Can lead to side reactions (e.g., addition vs. substitution) and over-addition (e.g., with esters). masterorganicchemistry.com |

| Cost | Inexpensive and readily available starting materials. ijpsm.com | The need for protecting groups can increase overall synthesis cost and step count. |

| Handling | Well-established procedures for laboratory use. | Highly sensitive to air and moisture, requiring inert atmosphere techniques. ijpsm.com |

Q & A

Q. What are the critical considerations for synthesizing 5-Methyl-2-pyridylmagnesium bromide with high yield and purity?

Answer:

- Precursor Selection : Use high-purity 5-methyl-2-bromopyridine to minimize side reactions. Impurities in the bromide precursor (e.g., residual halides or moisture) can lead to incomplete Grignard formation .

- Solvent Choice : Employ anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere (argon/nitrogen) to prevent reagent decomposition. Evidence from similar Grignard reagents highlights 2-MeTHF’s stability for moisture-sensitive reactions .

- Reaction Monitoring : Use in situ titration (e.g., Gilman test) or gas chromatography (GC) to confirm Grignard formation and quantify active reagent concentration.

Q. How should researchers mitigate risks associated with the high reactivity of this compound?

Answer:

- Moisture Control : Conduct reactions in rigorously dried glassware (flame-dried or oven-dried) with molecular sieves. Moisture exposure can lead to violent exothermic decomposition .

- Flammability Management : Use CO₂, dry powder, or foam extinguishers nearby. Avoid water-based extinguishers due to reactivity risks .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, face shields, and nitrile gloves. Use fume hoods to prevent inhalation of toxic fumes .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound and its reaction products?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated THF can confirm Grignard structure and detect residual starting material. For example, the absence of a bromide peak at ~3.3 ppm (¹H) indicates complete conversion .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying intermediates in cross-coupling reactions.

- X-ray Photoelectron Spectroscopy (XPS) : Useful for surface analysis in materials science applications, such as ligand binding studies .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

Answer:

- Systematic Solvent Screening : Compare reactivity in THF, 2-MeTHF, and ethers under controlled conditions. For instance, 2-MeTHF may enhance stability but slow reaction kinetics due to higher viscosity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Contradictions in yields may arise from solvent polarity effects on transition states.

- Computational Modeling : Density Functional Theory (DFT) simulations can predict solvent effects on reaction pathways, aiding mechanistic interpretation.

Q. What methodologies effectively quantify trace impurities, and how do they impact downstream applications?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to quantify residual 5-methyl-2-bromopyridine or magnesium salts. Impurities >0.5% can deactivate catalysts in palladium-mediated couplings .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect trace metal contaminants (e.g., iron, copper) that promote undesired side reactions.

- Impact Assessment : Spiking experiments with controlled impurity levels (e.g., 0.1–1.0%) can correlate impurity concentration with reduced yield or selectivity in Suzuki-Miyaura reactions.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic efficiencies of this compound?

Answer:

- Variable Isolation : Systematically test parameters (temperature, catalyst loading, solvent purity) while holding others constant. For example, moisture levels <10 ppm are critical for reproducibility .

- Cross-Validation : Replicate experiments using alternative catalysts (e.g., Ni vs. Pd) to identify ligand-specific effects.

- Meta-Analysis : Compare data across studies with similar conditions (e.g., substrate scope, stoichiometry) to identify trends obscured by outliers .

Safety and Handling Protocols

Q. What are the best practices for long-term storage of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.